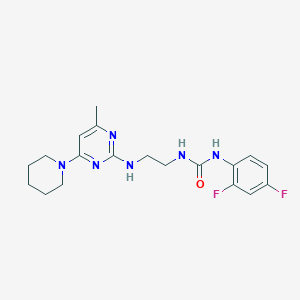
1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a piperidinyl-substituted pyrimidinyl moiety, and an ethylurea segment, making it a molecule of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl derivative The initial step may include the reaction of 2,4-difluorobenzonitrile with an appropriate amine to form the corresponding amide
Industrial Production Methods: In an industrial setting, the synthesis of this compound is likely to be scaled up using continuous flow chemistry or batch processing. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The difluorophenyl group can be oxidized to form difluorobenzoic acid derivatives.
Reduction: The pyrimidinyl ring can be reduced to form corresponding amines.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Difluorobenzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyrimidinyl amines.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction with biological macromolecules.
Industry: Use in the development of advanced materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, while the piperidinyl group can influence the binding affinity and selectivity of the compound. The exact pathways and targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(2,4-Difluorophenyl)biguanide: Similar difluorophenyl group but different core structure.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-ylamine: Similar pyrimidinyl group but lacks the urea linkage.
Ethylurea derivatives: Similar urea segment but different aromatic and heterocyclic components.
Uniqueness: The uniqueness of 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea lies in its combination of difluorophenyl, piperidinyl, and urea functionalities, which provide a distinct chemical profile and potential for diverse applications.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N6O/c1-13-11-17(27-9-3-2-4-10-27)26-18(24-13)22-7-8-23-19(28)25-16-6-5-14(20)12-15(16)21/h5-6,11-12H,2-4,7-10H2,1H3,(H,22,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPKWIODPVDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)
![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)

![1-[1-Bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-2-chloroethanone](/img/structure/B2786972.png)
![N-(2-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2786975.png)
![3-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2786976.png)



